4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is a chemical compound characterized by the molecular formula . This compound is a pyrimidine derivative featuring a methoxy group at the 4-position and a piperazine ring at the 6-position. It is recognized for its potential applications in medicinal chemistry and biological research, particularly concerning central nervous system disorders and other therapeutic areas.
The compound is classified under pyrimidine derivatives, which are known for their diverse biological activities. It can be sourced from various chemical supply companies and databases such as PubChem, where it is cataloged with its unique identifiers including its InChI Key: SDEBYHVDMCQKNZ-UHFFFAOYSA-N .
The synthesis of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride typically involves a multi-step process:
Industrial production methods mirror these laboratory techniques but are optimized for larger-scale synthesis, ensuring high yield and purity through advanced quality control measures.
The molecular structure of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride can be represented as follows:
InChI=1S/C9H14N4O.ClH/c1-14-9-6-8(11-7-12-9)13-4-2-10-3-5-13;/h6-7,10H,2-5H2,1H3;1HThis structure highlights the presence of both the methoxy group and the piperazine ring, which contribute to its unique chemical properties .
4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride can participate in several chemical reactions typical of pyrimidine derivatives:
These reactions illustrate the versatility of this compound in synthetic chemistry.
The mechanism of action for 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is primarily linked to its inhibition of butyrylcholinesterase (an enzyme involved in neurotransmitter regulation). Similar compounds have demonstrated this inhibitory activity, suggesting that this compound may also exhibit such effects. This inhibition could have implications for treating conditions related to cholinergic dysfunctions.
The physical properties of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride include:
Chemical properties include:
4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride has several notable applications:
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 887705-27-3
CAS No.: 511-37-5